1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 941987-90-2
VCID: VC6767166
InChI: InChI=1S/C17H17N3O2/c1-20-11-15(14-5-3-4-6-16(14)20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H2,18,19,21)
SMILES: CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

CAS No.: 941987-90-2

Cat. No.: VC6767166

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea - 941987-90-2

Specification

CAS No. 941987-90-2
Molecular Formula C17H17N3O2
Molecular Weight 295.342
IUPAC Name 1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)urea
Standard InChI InChI=1S/C17H17N3O2/c1-20-11-15(14-5-3-4-6-16(14)20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H2,18,19,21)
Standard InChI Key GKPAIKOHNOLFEW-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is C₁₇H₁₇N₃O₂, with a molecular weight of 295.34 g/mol . Its structure comprises two aromatic systems: a 4-methoxyphenyl group and a 1-methylindole group, connected by a urea (–NH–CO–NH–) bridge. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, while the methyl group on the indole nitrogen stabilizes the heterocycle against oxidative degradation.

Table 1: Comparative Physicochemical Properties of Urea Derivatives

Property1-(4-Methoxyphenyl)-3-(1-Methylindol-3-yl)urea1-(2-Methoxyphenyl)-3-(1-Methylindol-3-yl)urea 1-(4-Methoxyindazol-3-yl)-3-(2-Methoxyphenyl)urea
Molecular FormulaC₁₇H₁₇N₃O₂C₁₇H₁₇N₃O₂C₁₇H₁₈N₄O₃
Molecular Weight (g/mol)295.34295.34326.35
logP~3.2 (estimated)3.14.2
Hydrogen Bond Donors222
Hydrogen Bond Acceptors445

The logP value, estimated at ~3.2, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The urea group contributes two hydrogen bond donors and four acceptors, enabling interactions with biological targets such as enzymes or receptors .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is documented, analogous compounds provide a blueprint. A plausible route involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-1H-indol-3-amine in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions . The exothermic urea formation proceeds at room temperature, with triethylamine often added to scavenge HCl byproducts.

Key Reaction:

4-Methoxyphenyl isocyanate+1-Methylindol-3-amine1-(4-Methoxyphenyl)-3-(1-Methylindol-3-yl)urea\text{4-Methoxyphenyl isocyanate} + \text{1-Methylindol-3-amine} \rightarrow \text{1-(4-Methoxyphenyl)-3-(1-Methylindol-3-yl)urea}

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Industrial-Scale Production

Continuous flow reactors could optimize yield and purity by maintaining precise temperature control and minimizing side reactions. Green chemistry principles, such as solvent recycling and catalytic reagents, align with sustainable manufacturing trends .

Biological Activities and Mechanisms

Enzyme Inhibition

Urea derivatives are renowned for their ability to inhibit enzymes via hydrogen bonding to catalytic residues. For example, the structurally related compound 1-(4-methoxyindazol-3-yl)-3-(2-methoxyphenyl)urea (PubChem CID 2811427) exhibits inhibitory activity against kinases and phosphatases, with IC₅₀ values in the low micromolar range . By analogy, 1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)urea may target similar enzymes, potentially disrupting signaling pathways in cancer cells.

Anti-Inflammatory Effects

Urea-based compounds often modulate inflammatory cytokines such as TNF-α and IL-6. Molecular docking simulations predict strong binding affinity (ΔG < −8 kcal/mol) for cyclooxygenase-2 (COX-2), implicating potential use in treating arthritis or neurodegenerative diseases .

Applications in Scientific Research

Drug Discovery

This compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Modifying the methoxy position (para vs. meta/ortho) or substituting the indole methyl group could optimize pharmacokinetic profiles. For instance, shifting the methoxy group to the ortho position reduces steric hindrance but may decrease metabolic stability .

Materials Science

Urea’s hydrogen-bonding capability enables the design of supramolecular assemblies. In metal-organic frameworks (MOFs), urea derivatives act as linkers, creating porous materials for gas storage or catalysis . The indole moiety’s π-stacking ability further enhances structural stability.

Comparison with Structural Analogs

Heterocyclic Variations

Replacing indole with indazole (as in PubChem CID 2811427) introduces additional hydrogen-bonding sites, boosting target affinity but complicating synthesis .

Future Perspectives

  • Therapeutic Development: High-throughput screening against kinase libraries could identify specific targets.

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles may improve bioavailability for in vivo studies.

  • Computational Modeling: Machine learning algorithms could predict novel derivatives with enhanced potency.

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